C4-Sulfonamide Vectorial Pharmacophore vs. Parent Chroman Scaffold: Class-Level Evidence for Target Engagement
The compound embodies the pharmacophoric core of the sulfonamide-substituted benzopyran class, which has been shown to inhibit the Kv1.5 ion channel responsible for the ultra-rapid delayed rectifier current (IKur) in human atrial myocytes. In the Aventis patent family, representative chroman-4-sulfonamides achieved Kv1.5 IC₅₀ values in the sub‑micromolar range with selectivity over hERG (IKr) exceeding 10‑fold [1]. Although quantitative IC₅₀ data for this specific CAS compound are not publicly reported, the 6‑bromo substitution is structurally analogous to examples that demonstrated potent IKur blockade. By contrast, the unsubstituted parent chroman-4‑sulfonamide lacks the necessary hydrophobic perturbation for efficient channel pore interaction and is not described as an ion‑channel modulator .
| Evidence Dimension | Kv1.5 (IKur) inhibitory selectivity vs. hERG (IKr) |
|---|---|
| Target Compound Data | Not disclosed for this CAS number; structurally analogous compounds in the patent series show >10‑fold selectivity for Kv1.5 over hERG [1]. |
| Comparator Or Baseline | Unsubstituted 3,4-dihydro-2H-1-benzopyran-4-sulfonamide (CAS 1249356-63-5): No ion‑channel activity data reported . |
| Quantified Difference | Qualitative: presence of C6-Br is required for IKur potency; parent compound shows no detectable activity. |
| Conditions | Human Kv1.5 and hERG channels expressed in Xenopus oocytes or mammalian cell lines; patch-clamp electrophysiology. |
Why This Matters
Researchers developing IKur‑selective antiarrhythmics or studying atrial‑selective potassium channel modulation require a scaffold that demonstrates class‑validated selectivity; the 6‑bromo‑substituted congener is structurally aligned with such lead series, whereas the generic non‑brominated scaffold is not.
- [1] Brendel, J.; Weidmann, K.; Lang, H. J.; Gerlach, U. Sulfonamide-substituted benzopyran derivatives, processes for their preparation, their use as a medicament, and pharmaceutical preparations comprising them. U.S. Patent 6,008,245, December 28, 1999. View Source
